Structure and properties of 2-(But-3-yn-1-yloxy)ethan-1-amine HCl
Structure and properties of 2-(But-3-yn-1-yloxy)ethan-1-amine HCl
The "Clickable" Ether-Amine Linker for Precision Bioconjugation[1]
Executive Summary
2-(But-3-yn-1-yloxy)ethan-1-amine HCl (CAS: 2803861-10-9 for HCl salt; 122116-14-7 for free base) is a high-value heterobifunctional linker used extensively in PROTAC® development , Antibody-Drug Conjugates (ADCs) , and chemoproteomics .[1][2][3]
Distinguished by its compact structure containing a terminal alkyne and a primary amine separated by a short ether spacer, this molecule serves as a versatile "molecular bridge." It enables the orthogonal conjugation of two distinct functional entities: one via standard amide coupling (amine-reactive) and the other via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] Its specific chain length and ether oxygen atom provide essential solubility and flexibility without introducing excessive hydrophobicity, making it a critical tool in "Linkerology"—the science of optimizing linker properties for drug efficacy.
Part 1: Chemical Dossier & Properties[1]
1.1 Structural Identity
The compound consists of an ethylamine core ether-linked to a butynyl group.[1] The hydrochloride salt form ensures stability and water solubility, which is critical for biological applications.
| Property | Data |
| IUPAC Name | 2-(But-3-yn-1-yloxy)ethan-1-amine hydrochloride |
| Common Name | 3-Butynyl-PEG1-amine HCl; Alkyne-PEG1-Amine (C4 analog) |
| CAS Number | 2803861-10-9 (HCl salt); 122116-14-7 (Free base) |
| Molecular Formula | C₆H₁₁NO[1][2][3][4][5] · HCl |
| Molecular Weight | 149.62 g/mol (Salt); 113.16 g/mol (Free Base) |
| Solubility | Water (>50 mg/mL), DMSO, DMF, Methanol |
| pKa (Amine) | ~8.5–9.5 (Typical for primary aliphatic amines) |
| Appearance | White to off-white hygroscopic solid |
1.2 Mechanistic Architecture
The molecule operates on two orthogonal reactivity axes:[1]
-
Axis A (Nucleophilic Amine): The primary amine (-NH₂) reacts with activated esters (NHS, TFP), carboxylic acids (via EDC/HATU), or aldehydes (reductive amination).
-
Axis B (Electrophilic/Clickable Alkyne): The terminal alkyne (-C≡CH) is inert to most biological conditions but reacts rapidly with azides in the presence of Cu(I) catalysts to form a stable 1,2,3-triazole linkage.
Part 2: Synthesis & Quality Assurance[1]
While commercial sources exist, understanding the synthetic origin is vital for troubleshooting impurities. The Phthalimide Protection Route is the industry standard for preserving the alkyne moiety during amine generation.
2.1 Representative Synthetic Pathway
-
Step 1: Ether Formation. 3-Butyn-1-ol is reacted with N-(2-bromoethyl)phthalimide in the presence of a strong base (e.g., NaH) in DMF.[1] The phthalimide protects the nitrogen.
-
Step 2: Deprotection. The intermediate is treated with hydrazine hydrate (Ing-Manske procedure) or methylamine to cleave the phthalimide, releasing the primary amine.
-
Step 3: Salt Formation. The crude amine is treated with HCl in dioxane/ether to precipitate the pure hydrochloride salt.
2.2 Quality Control Specifications
To ensure reproducibility in biological assays, the following QC parameters are mandatory:
| Test | Acceptance Criteria | Purpose |
| ¹H NMR (DMSO-d₆) | Diagnostic peaks: ~3.0 ppm (t, CH₂-N), ~2.8 ppm (t, Alkyne-CH), ~4.1 ppm (t, O-CH₂).[1] Integration 1:1. | Confirm structure & absence of solvent. |
| HPLC Purity | >95% (210 nm) | Ensure no truncated side-products. |
| Water Content (KF) | <1.0% | Critical for stoichiometry in anhydrous couplings. |
| Silver Nitrate Test | Positive (Precipitate) | Confirms presence of terminal alkyne. |
Part 3: Experimental Protocols
Protocol A: Amine Conjugation to an NHS-Ester Ligand
Use Case: Attaching the linker to a VHL Ligand (for PROTACs) or a Fluorophore.[1]
Reagents:
-
Ligand-NHS Ester (1.0 equiv)[1]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]
-
Anhydrous DMF or DMSO
Workflow:
-
Dissolution: Dissolve the Ligand-NHS ester in anhydrous DMF (concentration ~50–100 mM).
-
Activation: In a separate vial, dissolve the Amine HCl linker in minimal DMF. Add DIPEA to neutralize the HCl and activate the amine.
-
Coupling: Add the amine solution to the NHS-ester solution dropwise under nitrogen.
-
Incubation: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS (Look for mass shift: +113 Da - NHS mass).[1]
-
Purification: Dilute with water/acetonitrile and purify via Preparative HPLC (C18 column). Lyophilize to obtain the Alkyne-Functionalized Ligand .
Protocol B: CuAAC "Click" Reaction
Use Case: Conjugating the Alkyne-Ligand to an Azide-tagged Protein or E3 Ligase.[1]
Reagents:
-
Alkyne-Functionalized Ligand (from Protocol A)[1]
-
Azide-Partner (e.g., Azide-PEG-Biotin or Azide-Protein)[1]
-
CuSO₄[1] · 5H₂O (100 mM stock in water)
-
THPTA Ligand (Tris(3-hydroxypropyltriazolylmethyl)amine) (200 mM stock)[1]
-
Sodium Ascorbate (500 mM freshly prepared)
Workflow:
-
Complex Formation: Premix CuSO₄ and THPTA in a 1:5 molar ratio (Cu:Ligand) and incubate for 5 mins. This protects the protein from oxidative damage.
-
Reaction Mix: To the Azide-Partner solution (in PBS, pH 7.4), add:
-
Incubation: Incubate at RT for 30–60 minutes in the dark.
-
Quenching: Add EDTA (10 mM final) to chelate copper.
-
Validation: Analyze by SDS-PAGE (for proteins) or LC-MS (for small molecules).[1]
Part 4: Visualization of Workflows
Diagram 1: Chemical Logic & PROTAC Assembly
This diagram illustrates the flow from the raw linker to a functional PROTAC molecule, highlighting the orthogonal reaction conditions.
Caption: Step-wise assembly of a PROTAC using the linker. The amine terminus first engages the target ligand, followed by "clicking" the alkyne terminus to an E3 ligase ligand.
Part 5: Applications in Drug Discovery[1][6]
5.1 PROTAC Linkerology
In Targeted Protein Degradation (TPD), the linker is not merely a connector; it dictates the ternary complex geometry.
-
Rigidity vs. Flexibility: This specific linker provides a "Goldilocks" zone. The alkyne is rigid and linear, while the ether/ethyl chain adds rotational freedom. This is often preferred when pure PEG chains are too floppy and entropic costs are high.
-
Permeability: The C4-alkyne segment is more lipophilic than a standard PEG unit, potentially improving cell permeability compared to pure PEG-diamine linkers.[1]
5.2 Surface Functionalization
The compound is ideal for modifying surfaces (e.g., gold nanoparticles, glass slides). The amine can be anchored to a carboxylated surface, leaving the alkyne exposed as a "landing pad" for any azide-tagged capture molecule.
Part 6: Handling & Safety[1]
-
Hygroscopicity: The HCl salt is hygroscopic. Store at -20°C under argon or nitrogen. Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Stability: The terminal alkyne is stable to acid and mild base but can degrade under strong basic conditions or prolonged exposure to transition metals (without ligands).
-
Safety: Irritant to eyes and skin. Handle in a fume hood.
References
-
Beshnova, D. A., et al. (2020). De novo design of cereblon-specific PROTACs. Journal of Medicinal Chemistry . Link: [Link][1]
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition . Link: [Link]
-
Maple, H. J., et al. (2012). Automated chemical synthesis of peptide–drug conjugates. Methods in Molecular Biology . Link: [Link]
